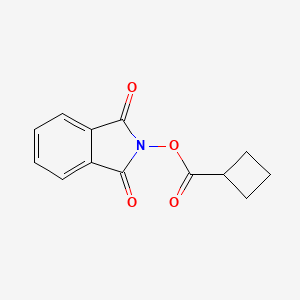
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : Studies have analyzed the molecular structure of derivatives of this compound. For instance, the study titled "(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid" by Abdul Rauf Raza et al. (2009) discusses the planar structure of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to other groups in the molecule, highlighting the compound's potential in structural chemistry applications (Raza et al., 2009).
Synthesis of Heterocyclic Compounds : The compound is used in synthesizing novel heterocyclic compounds with potential anti-proliferative properties. A study titled "Utilization of cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride in the synthesis of some novel anti-proliferative heterocyclic compounds" by Mohamed H. Hekal et al. (2020) explores this aspect, particularly in relation to human epithelial cell lines (Hekal et al., 2020).
Antimicrobial Activity : Research has been conducted on derivatives of this compound for their potential antimicrobial properties. For example, "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity" by A. Bedair et al. (2006) discusses how derivatives of 1,3-dioxoisoindolin-2-yl can be used to synthesize compounds with significant antimicrobial activities (Bedair et al., 2006).
Chemosensor Development : It has been used in developing chemosensors for detecting metal ions. The study "Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study" by P. Madhu and P. Sivakumar (2019) showcases how derivatives of 1,3-dioxoisoindolin-2-yl can be used for the selective and sensitive detection of iron ions (Madhu & Sivakumar, 2019).
Anti-Inflammatory Agents : The compound is also used in synthesizing anti-inflammatory agents. A study titled "Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents" by A. P. Nikalje et al. (2015) discusses this application, highlighting the compound's potential in pharmaceutical research (Nikalje et al., 2015).
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-9-6-1-2-7-10(9)12(16)14(11)18-13(17)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNCFRQUPDDSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B8074373.png)
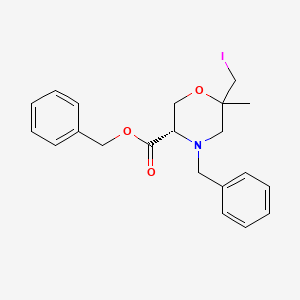
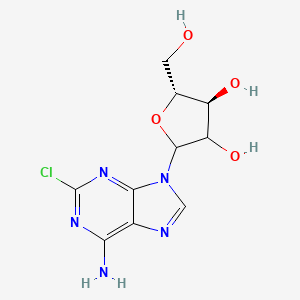
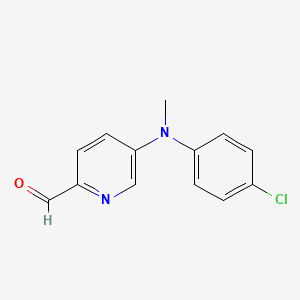
![2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate](/img/structure/B8074392.png)
![Ditert-butyl 2,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]octanedioate](/img/structure/B8074403.png)
![(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074406.png)
![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8074415.png)

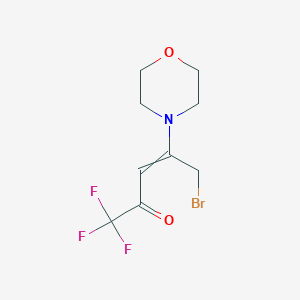
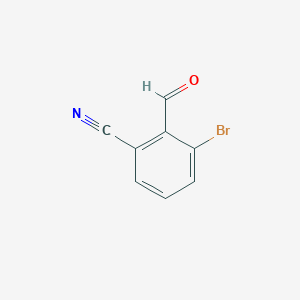
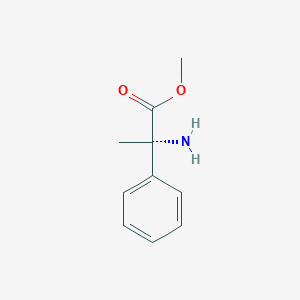
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one](/img/structure/B8074436.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B8074443.png)